physicochemical properties of 5-Hydroxypyrimidine-2-carboxylic acid
physicochemical properties of 5-Hydroxypyrimidine-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxypyrimidine-2-carboxylic Acid
Foreword: Contextualizing the Core Molecule
5-Hydroxypyrimidine-2-carboxylic acid is a heterocyclic compound of increasing interest within the pharmaceutical and chemical synthesis sectors. Its structural motifs—a pyrimidine core, a hydroxyl group, and a carboxylic acid—confer upon it a versatile reactivity profile and significant potential as a building block for complex molecules. Notably, it is recognized as an important intermediate in the synthesis of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors, which are being investigated for the treatment of obesity and related metabolic disorders[1]. A thorough understanding of its physicochemical properties is therefore not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug discovery, process development, and formulation science. This guide synthesizes available data, theoretical predictions, and established analytical methodologies to provide a comprehensive technical overview for researchers and drug development professionals.
Molecular Identity and Structural Characteristics
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The key identifiers and structural properties of 5-Hydroxypyrimidine-2-carboxylic acid are summarized below.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 5-Hydroxypyrimidine-2-carboxylic acid | IUPAC Nomenclature |
| Molecular Formula | C₅H₄N₂O₃ | Derived from structure |
| Molecular Weight | 140.09 g/mol | Calculated from formula |
| Canonical SMILES | C1=C(C=NC(=O)N1)C(=O)O | Structure representation |
| InChI Key | CRCVTNHORFBTSX-UHFFFAOYSA-N | Isomer-specific identifier[2] |
| CAS Number | Not readily available in public databases. | Literature and database search |
| Appearance | Expected to be a white to light-colored solid. | Based on analogous compounds[3] |
A Note on Tautomerism:
It is crucial to recognize that the "5-hydroxy" designation represents one of several possible tautomeric forms. Hydroxypyrimidines can undergo keto-enol tautomerism. In this case, 5-Hydroxypyrimidine-2-carboxylic acid can exist in equilibrium with its keto tautomer, 5-oxo-1,5-dihydropyrimidine-2-carboxylic acid. This equilibrium can be influenced by the solvent, pH, and solid-state packing, which in turn affects its physicochemical and spectroscopic properties. For the purpose of this guide, we will primarily refer to the hydroxy form, but researchers must consider the potential for tautomeric shifts in their experimental designs.
Core Physicochemical Properties: A Quantitative Overview
The behavior of a molecule in a biological or chemical system is governed by its intrinsic physicochemical properties. The following table summarizes the predicted and inferred properties of 5-Hydroxypyrimidine-2-carboxylic acid, based on data from structurally similar compounds and computational models.
| Physicochemical Parameter | Predicted/Inferred Value | Rationale and Comparative Insights |
| Melting Point (°C) | > 250 (with decomposition) | Analogous compounds like Pyrimidine-5-carboxylic acid (270 °C, dec.) and 2,4-Dihydroxypyrimidine-5-carboxylic acid (283 °C, dec.) exhibit high melting points with decomposition[4]. The strong intermolecular hydrogen bonding afforded by the carboxylic acid and hydroxyl groups contributes to a high lattice energy. |
| Aqueous Solubility | Low to moderate | The polar functional groups suggest some water solubility. However, the planar, aromatic-like ring structure can lead to efficient crystal packing, reducing solubility. 2,4-Dihydroxypyrimidine-5-carboxylic acid has a reported water solubility of 1.8 g/L at 20 °C[4]. Solubility is expected to be highly pH-dependent. |
| pKa | pKa₁ ≈ 2-4 (Carboxylic Acid)pKa₂ ≈ 6-8 (Hydroxyl Group) | The carboxylic acid pKa is typical for a heteroaromatic acid. The pKa of the hydroxyl group is inferred from related compounds like 5-Hydroxypyrimidine (pKa₂ = 6.78)[5]. The pyrimidine ring nitrogens are weakly basic. |
| LogP (Octanol/Water) | -1.0 (Predicted) | A predicted XlogP of -1.0 for the isomeric 2-hydroxypyrimidine-5-carboxylic acid suggests the compound is hydrophilic[2]. The presence of multiple hydrogen bond donors and acceptors leads to a preference for the aqueous phase over a nonpolar lipid phase. |
Lipophilicity: The pH-Dependent Nature (LogD)
For ionizable molecules like 5-Hydroxypyrimidine-2-carboxylic acid, the partition coefficient (LogP) is an insufficient descriptor of lipophilicity in biological systems, where pH varies. The distribution coefficient (LogD) accounts for the partitioning of all ionic species at a given pH and is a more relevant parameter for predicting membrane permeability and absorption.[6][7]
The relationship between LogD, LogP, and pKa is fundamental. For an acidic compound, LogD decreases as pH increases above the pKa, because the ionized (deprotonated) form is more water-soluble and less lipophilic than the neutral form. Given the two pKa values for our target molecule, its LogD profile will show distinct transitions as the pH changes, affecting its overall charge and lipophilicity.
Caption: Relationship between pH, pKa, and the dominant ionic species affecting LogD.
Experimental Protocol: Shake-Flask Method for LogD Determination
This classic method provides a direct and reliable measure of a compound's distribution between two immiscible phases.[8]
-
Preparation of Phases:
-
Aqueous Phase: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0) to span the pKa values of the compound. The physiological pH of 7.4 is particularly important.[7]
-
Organic Phase: Use n-octanol, pre-saturated with the corresponding aqueous buffer to ensure thermodynamic equilibrium.
-
-
Sample Preparation: Prepare a stock solution of 5-Hydroxypyrimidine-2-carboxylic acid in a suitable solvent (e.g., DMSO) at a known concentration.
-
Partitioning:
-
In a glass vial, add a precise volume of the n-octanol and the aqueous buffer (e.g., 1:1 v/v).
-
Spike a small volume of the stock solution into the vial, ensuring the final concentration is detectable but does not exceed the solubility limit in either phase.
-
Seal the vial and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-3 hours) to reach equilibrium.
-
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV. A standard calibration curve is required.
-
-
Calculation: The LogD is calculated using the formula:
-
LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is indispensable for verifying the identity and purity of the compound.[9]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹. This is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10][11]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1730 cm⁻¹. Conjugation with the pyrimidine ring may shift this to a slightly lower wavenumber.
-
O-H Stretch (Phenolic): A broad absorption around 3200-3600 cm⁻¹ is expected for the hydroxyl group on the ring.
-
C=C and C=N Stretches (Aromatic Ring): Multiple sharp, medium-intensity bands are expected in the 1450-1650 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.[10][12] (Predicted shifts for DMSO-d₆ solvent)
-
¹H NMR:
-
COOH Proton: A very broad singlet is expected far downfield, typically >12 ppm.
-
OH Proton: A broad singlet, with a chemical shift that can vary depending on concentration and temperature (typically 9-11 ppm).
-
Ring Protons: Two distinct signals are expected for the two protons on the pyrimidine ring, likely appearing as singlets or narrow doublets in the 7.5-9.0 ppm region.
-
-
¹³C NMR:
-
Carbonyl Carbon (COOH): A signal is expected in the 160-170 ppm range.
-
Ring Carbons: Four distinct signals are expected for the pyrimidine ring carbons, with the carbon bearing the hydroxyl group (C5) appearing at a higher chemical shift (e.g., >150 ppm) and the others appearing in the 110-160 ppm range.
-
Mass Spectrometry (MS)
MS provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 140) should be observable, especially with soft ionization techniques like Electrospray Ionization (ESI).
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18) and the loss of the carboxyl group as COOH (M-45) or CO₂ (M-44).
Thermal Stability and Decomposition Profile
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the compound's stability at elevated temperatures, which is vital for processing and storage.[13][14]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[15][16] A DSC experiment on 5-Hydroxypyrimidine-2-carboxylic acid would be expected to show a sharp endothermic peak corresponding to its melting point. However, given the high melting points of related compounds, this event is likely to be followed immediately by an exothermic event representing thermal decomposition.[17]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[13] A TGA curve would reveal:
-
Initial Mass Loss: A slight mass loss at temperatures below ~120 °C could indicate the presence of adsorbed water or residual solvent.
-
Decomposition Onset: A sharp decrease in mass at higher temperatures (>250 °C) marks the onset of thermal decomposition. The decomposition of carboxylic acids often involves decarboxylation, leading to a mass loss corresponding to CO₂ (44 g/mol ).[18][19]
Experimental Protocol: Combined TGA/DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 3-10 mg) into an appropriate crucible (e.g., aluminum or gold-plated for higher temperatures).[17]
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC/TGA instrument.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 400 °C).[17]
-
Maintain an inert atmosphere (e.g., nitrogen gas flow) to prevent oxidative decomposition.
-
-
Data Analysis:
-
DSC Curve: Identify the onset temperature and peak temperature of any endothermic (melting) or exothermic (decomposition) events.
-
TGA Curve: Determine the onset temperature of mass loss and calculate the percentage of mass lost at each decomposition step.
-
Caption: Standard workflow for thermal analysis using TGA/DSC.
Synthesis Pathway Overview
While numerous synthetic routes to pyrimidine carboxylic acids exist, a specific method for 5-Hydroxypyrimidine-2-carboxylic acid has been detailed in patent literature. This provides a reliable pathway for obtaining the material for research.[1]
Caption: A two-step synthesis pathway for the target compound.[1]
Conclusion
5-Hydroxypyrimidine-2-carboxylic acid is a hydrophilic, high-melting-point solid with multiple ionizable centers, making its behavior highly pH-dependent. Its characterization requires a suite of analytical techniques, from spectroscopy for structural verification to thermal analysis for stability and LogD measurements for predicting biological partitioning. The protocols and data presented in this guide provide a robust framework for researchers to handle, analyze, and effectively utilize this valuable chemical intermediate in their drug discovery and development endeavors. Adherence to rigorous experimental design and data interpretation, particularly with respect to tautomerism and pH effects, is paramount for achieving reproducible and meaningful results.
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